molecular formula C14H18N2O B8007146 1-Ethylspiro[indoline-3,4'-piperidin]-2-one

1-Ethylspiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B8007146
M. Wt: 230.31 g/mol
InChI Key: FBFGJHYGTQVKPW-UHFFFAOYSA-N
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Description

1-Ethylspiro[indoline-3,4'-piperidin]-2-one is a spirocyclic compound featuring a fused indoline-2-one and piperidine ring system with an ethyl substituent at the 1-position. These spiro[indoline-3,4'-piperidin]-2-one derivatives are recognized for their structural rigidity and versatility in medicinal chemistry, particularly in kinase inhibition and anticancer applications . The ethyl group at the 1-position may modulate lipophilicity, solubility, and binding interactions compared to other substituents (e.g., benzyl, methyl, or halogens), influencing pharmacokinetic and pharmacodynamic profiles.

Preparation Methods

Alkylation-Cyclization Sequential Approach

Synthesis of 1-Ethylindolin-2-one

The foundational step involves introducing the ethyl group at the indoline nitrogen. Oxindole (1H-indolin-2-one) undergoes N-alkylation using ethyl iodide in the presence of a base such as potassium carbonate. Optimal conditions employ dimethylformamide (DMF) as the solvent at 80°C for 12 hours, achieving yields of 85–90% . Critical to this step is the exclusion of moisture to prevent hydrolysis of the alkylating agent.

Spirocyclization with Bis(2-chloroethyl)amine

The spirocyclic framework is constructed via reaction of 1-ethylindolin-2-one with bis(2-chloroethyl)amine under strongly basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) at 90°C facilitates deprotonation and nucleophilic displacement, forming the piperidine ring. This exothermic process requires careful temperature control to minimize side reactions such as over-alkylation .

Representative Procedure

  • Reagents : 1-Ethylindolin-2-one (10 mmol), bis(2-chloroethyl)amine (12 mmol), NaH (30 mmol), THF (100 mL).

  • Conditions : Reflux at 90°C for 3 hours under argon.

  • Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate, and silica gel chromatography (chloroform:methanol = 20:1).

  • Yield : 72–78% .

Mechanistic Insights

The reaction proceeds through a dual nucleophilic substitution mechanism. Deprotonation of 1-ethylindolin-2-one by NaH generates a resonance-stabilized amide ion, which attacks the electrophilic carbons of bis(2-chloroethyl)amine. Intramolecular cyclization forms the six-membered piperidine ring, with chloride ions eliminated as byproducts .

Copper-Catalyzed Spiroannulation

Diazo Compound Activation

Adapting methodologies from spirooxindole synthesis , 1-ethyl-3-diazoindolin-2-one serves as a precursor. Copper(I) thiophenecarboxylate (5 mol%) catalyzes the decomposition of the diazo group, generating a carbene intermediate. This species undergoes [2+1] cycloaddition with electron-deficient alkenes or aldehydes to form the spiro center.

Example Protocol

  • Reagents : 1-Ethyl-3-diazoindolin-2-one (0.5 mmol), 2-(prop-2-yn-1-yloxy)benzaldehyde (0.55 mmol), Cu(I) catalyst (5 mol%), dichloroethane (DCE).

  • Conditions : Reflux at 80°C for 3 hours.

  • Workup : Column chromatography (EtOAc/hexane = 1:4).

  • Yield : 68–75% .

Advantages and Limitations

  • Pros : High atom economy, tolerance for diverse substituents.

  • Cons : Requires stringent anhydrous conditions and specialized catalysts.

Reductive Amination Route

Intermediate Formation

Spiro[indoline-3,4'-piperidin]-2-one is first synthesized via cyclization of oxindole with benzylbis(2-chloroethyl)amine, followed by catalytic hydrogenation to remove the benzyl group . The resulting secondary amine undergoes reductive amination with acetaldehyde to introduce the ethyl moiety.

Stepwise Procedure

  • Debenzylation : 1'-Benzylspiro[indoline-3,4'-piperidin]-2-one (1.03 mmol) in methanol with 10% Pd/C under H₂ (1 atm, 15 h).

  • Reductive Alkylation : Reaction of the free amine with acetaldehyde (2 eq.) and sodium triacetoxyborohydride (STAB) in dichloromethane.

  • Yield : 82% after HPLC purification .

Analytical Validation

  • ¹H NMR (CDCl₃): δ 1.73–1.78 (m, 2H, piperidine CH₂), 3.06–3.12 (m, 2H, NCH₂), 4.01 (q, J = 7.1 Hz, 2H, NCH₂CH₃) .

  • HRMS : Calculated for C₁₄H₁₇N₂O [M+H]⁺: 237.1386; Found: 237.1383 .

Comparative Analysis of Methods

Method Yield Purity Scalability Key Challenges
Alkylation-Cyclization72–78%>95%HighExothermic reaction control
Copper-Catalyzed68–75%90–93%ModerateCatalyst cost and handling
Reductive Amination82%98%LowMulti-step purification

Industrial-Scale Considerations

Solvent Selection

Tetrahydrofuran (THF) and dichloroethane (DCE) are preferred for cyclization steps due to their high boiling points and compatibility with strong bases. Ethyl acetate/hexane mixtures (1:4 v/v) effectively purify crude products via flash chromatography .

Catalyst Recovery

Copper(I) catalysts can be recovered via aqueous extraction (e.g., 10% EDTA solution), though residual metal contamination (<10 ppm) must be verified for pharmaceutical-grade synthesis .

Environmental Impact

Waste streams containing chlorinated byproducts (e.g., NaCl, CaCl₂) require neutralization before disposal. The reductive amination route generates less halogenated waste, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylspiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted spiroindolines, oxindoles, and alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethylspiro[indoline-3,4’-piperidin]-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethylspiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into various biological receptors, modulating their activity. For example, it may inhibit certain enzymes or bind to receptor sites, altering cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bulkier groups (e.g., benzyl) may enhance target binding but reduce solubility, while smaller alkyl groups (e.g., methyl or ethyl) balance lipophilicity and bioavailability .
  • Synthetic Efficiency: Yields for brominated derivatives exceed 70% using LiHMDS or Pd/C-mediated methods , whereas aminopyridyl derivatives require specialized catalysts like BTC/TPPO .

Key Observations :

  • Kinase Inhibition: Methyl and aminopyridyl substituents enhance selectivity for kinases like c-Met and EGFR, likely due to improved hydrogen bonding and steric fit .
  • Antitumor Efficacy: Pyrano-pyrimidin derivatives show broad-spectrum activity, while halogenated spiro compounds (e.g., bromo) are prioritized for DDR1-related fibrosis .

Table 3: Physicochemical and Hazard Data

Compound Name Solubility Hazard Statements Storage Conditions Reference
Spiro[indoline-3,4'-piperidin]-2-one hydrochloride Water-soluble H302 (acute toxicity) 2–8°C, inert atmosphere
4-Bromospiro[indoline-3,4'-piperidin]-2-one Not reported H302, H315, H319 Dark, dry, 2–8°C
1'-Benzyl derivatives Low aqueous Not reported Room temperature

Key Observations :

  • Salt Forms : Hydrochloride salts improve water solubility, critical for in vivo administration .
  • Halogenated Derivatives : Bromo-substituted compounds carry higher toxicity risks (e.g., H302) .

Biological Activity

1-Ethylspiro[indoline-3,4'-piperidin]-2-one is a heterocyclic compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a spiro structure that combines an indoline moiety with a piperidine ring. The molecular formula is C13H16N2OC_{13}H_{16}N_2O with a molecular weight of approximately 216.283 g/mol. Its unique structure contributes to its reactivity and biological properties.

Research indicates that compounds similar to this compound may exhibit various biological activities, primarily through interactions with biological targets such as enzymes and receptors. The following mechanisms have been proposed:

  • Binding Affinity : Studies have shown that the compound can bind to specific biological targets, influencing pathways related to pain modulation and neuroprotection.
  • Sodium Channel Modulation : It has been suggested that spiro-oxindole derivatives can affect sodium channel activity, which is crucial in conditions like neuropathic pain and epilepsy .

Biological Activities

This compound exhibits several notable biological activities:

  • Antinociceptive Effects : Preclinical studies suggest that the compound may reduce pain responses in animal models, indicating potential for treating chronic pain conditions.
  • Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from damage due to oxidative stress and excitotoxicity .
  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties against various strains of bacteria, suggesting potential applications in treating infections .

Case Study 1: Pain Modulation

A study investigated the effects of this compound on neuropathic pain models. Results indicated a significant reduction in pain behaviors compared to control groups, highlighting its potential as an analgesic agent.

Case Study 2: Neuroprotection

In vitro studies assessed the neuroprotective effects of the compound on cultured neuronal cells exposed to neurotoxic agents. The findings showed a marked decrease in cell death and improved cell viability, supporting its role in neuroprotection.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Compound NameStructure TypeNotable Biological Activities
This compoundSpiro compoundAntinociceptive, neuroprotective, antimicrobial
Spiro[indoline-3',4'-pyrrolidine]Spiro compoundLimited activity; primarily studied for synthesis methods
1-(4-Chlorophenyl)-2-pyrrolidinonePyrrolidine derivativeAntidepressant effects; lacks spiro structure

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-ethylspiro[indoline-3,4'-piperidin]-2-one derivatives, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted anilines, methyl acrylates, and isocyanates. For example, refluxing reactants in ethanol under basic conditions (e.g., triethylamine) followed by purification via column chromatography yields intermediates. Characterization employs TLC for reaction monitoring, IR for functional group analysis, and NMR (¹H/¹³C) for structural confirmation. Single-crystal X-ray diffraction (CCDC deposition) resolves stereochemistry .

Q. How are impurities or byproducts identified during spiro[indoline-3,4'-piperidin]-2-one synthesis?

  • Methodological Answer : Impurity profiling uses HPLC-MS to detect low-abundance species. For example, residual solvents or incomplete cyclization products are identified via high-resolution ESI-MS and quantified against reference standards. Stability studies under thermal stress (e.g., 40–80°C) coupled with GC-MS or LC-HRMS help track degradation pathways .

Q. What spectroscopic techniques are critical for confirming the spirocyclic core structure?

  • Methodological Answer : ¹H NMR is essential for verifying the ethyl group’s integration (e.g., triplet for CH2CH3 at δ ~1.2 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the spirojunction region. IR confirms lactam carbonyl stretches (~1680–1720 cm⁻¹). X-ray crystallography provides unambiguous proof of the spiro geometry .

Advanced Research Questions

Q. How do substituent positions (e.g., 5- vs. 6-substitution) on the indoline ring influence bioactivity in kinase inhibition?

  • Methodological Answer : Positional effects are studied via comparative SAR using cell-based assays (e.g., c-Met phosphorylation inhibition). For instance, 6-substituted analogs show higher potency due to better alignment with hydrophobic pockets (e.g., Leu1157 in c-Met). Computational docking (AutoDock Vina) validates spatial compatibility, while IC50 values from Western blotting quantify efficacy .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound derivatives?

  • Methodological Answer : Xenograft models (e.g., GTL-16 gastric carcinoma in mice) assess oral bioavailability and tumor growth inhibition (>50% reduction). Plasma stability is tested via LC-MS/MS at timed intervals. Tissue distribution studies use radiolabeled compounds (³H/¹⁴C) and autoradiography. Metabolite identification employs hepatocyte incubation followed by HRMS/MS .

Q. How can molecular docking guide the design of dual c-Met/ALK inhibitors within this scaffold?

  • Methodological Answer : Docking into c-Met (PDB: 3LQ8) and ALK (PDB: 4FZV) active sites identifies key interactions (e.g., hydrogen bonds with Met1160 or π-stacking with Tyr1278). Free energy calculations (MM/GBSA) prioritize substituents like aminopyridyl groups. In vitro kinase profiling (Eurofins Panlabs) confirms selectivity ratios >100-fold against off-target kinases .

Q. What strategies mitigate synthetic challenges in spirocycle formation under Pd-catalyzed conditions?

  • Methodological Answer : Optimizing Pd(PPh3)4 loading (2–5 mol%) and ligand choice (e.g., Xantphos) enhances cyclization yields. Solvent screening (DMF vs. toluene) reduces side reactions. For nitro-substituted analogs, lower temperatures (50°C) prevent decomposition. Reaction progress is monitored via in situ FTIR to track carbonyl intermediates .

Q. Data Contradictions and Resolution

Q. Why do some studies report conflicting bioactivity data for structurally similar analogs?

  • Resolution : Discrepancies arise from assay variability (e.g., cell line-specific c-Met expression levels). Standardization via orthogonal assays (e.g., ELISA for phosphorylated c-Met vs. MTT for cytotoxicity) clarifies true activity. Batch-to-batch purity differences (HPLC >98% vs. 95%) also impact results. Cross-lab validation using reference compounds (e.g., SMU-B) is critical .

Q. Analytical Best Practices

Q. How should researchers handle crystallographic data for spiro[indoline-3,4'-piperidin]-2-one derivatives?

  • Methodological Answer : Deposit raw diffraction data (e.g., .cif files) in the Cambridge Structural Database (CCDC). Refinement protocols should include SHELXL for anisotropic displacement parameters. For poor-quality crystals, synchrotron radiation (λ = 0.7–1.0 Å) improves resolution. Twinning tests (PLATON) ensure data integrity .

Properties

IUPAC Name

1-ethylspiro[indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-16-12-6-4-3-5-11(12)14(13(16)17)7-9-15-10-8-14/h3-6,15H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFGJHYGTQVKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 1-ethyl-1′-methylspiro[indoline-3,4′-piperidin]-2-one (0.0046 mol) in toluene (41.6 mL) was added 2,2,2 trichloro ethyl chloroformate (6.23 mL, 0.046 mol) at 0° C. and the reaction mixture was heated at reflux for 18 h. Progress of the reaction was monitored by TLC. The reaction mixture was cooled to RT, diluted with EtOAc (2×50 mL) and washed with water (2×12 mL) and brine (12 mL). The organic portions were combined, dried over Na2SO4 and evaporated under reduced pressure. The crude product was taken up in acetic acid (12.0 mL) and Zn (4.1 g, 0.062 mol) and was added portion wise at 0° C. The reaction mixture was allowed to stir at RT for 1 h. Progress of the reaction was monitored by TLC. The reaction mixture was filtered through Celite® (diatomaceous earth) and washed with EtOAc (2×20 mL), basified using saturated NH4OH solution (15.0 mL) and extracted with DCM (2×40 mL). the organic portions were combined, dried over Na2SO4 and evaporated under reduced pressure to obtain crude 1-ethylspiro[indoline-3,4′-piperidin]-2-one (42%).
Name
1-ethyl-1′-methylspiro[indoline-3,4′-piperidin]-2-one
Quantity
0.0046 mol
Type
reactant
Reaction Step One
[Compound]
Name
2,2,2 trichloro ethyl chloroformate
Quantity
6.23 mL
Type
reactant
Reaction Step One
Quantity
41.6 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.1 g
Type
catalyst
Reaction Step Three

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